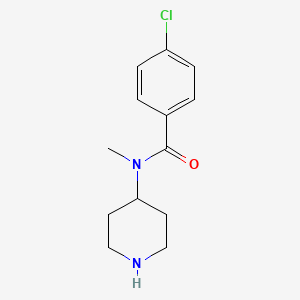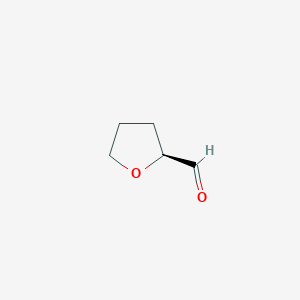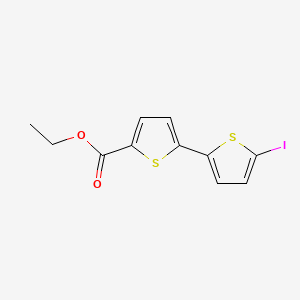![molecular formula C14H8N2O8 B15249966 [2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is notable for its four carboxylic acid groups attached at the 3, 3’, 6, and 6’ positions. It is used in various scientific research applications due to its unique chemical properties and ability to form complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl₂·6H₂O) without external ligands . This method allows for the efficient production of bipyridine derivatives.
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can produce large quantities of the compound under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid can undergo oxidation reactions, particularly at the carboxylic acid groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and other applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, the compound is used to study metal ion interactions with biomolecules. It can also be employed in the design of metal-based drugs and diagnostic agents.
Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in the development of therapeutic agents, particularly in cancer treatment and imaging .
Industry: In industrial applications, [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used in the synthesis of dyes, pigments, and other materials. Its coordination complexes are also explored for use in dye-sensitized solar cells and other energy-related applications .
Wirkmechanismus
The mechanism of action of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid involves its ability to chelate metal ions through its nitrogen atoms and carboxylic acid groups. This chelation forms stable complexes that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the context of the application, such as catalysis or drug development .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A simpler bipyridine derivative without carboxylic acid groups, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure, used as a ligand in coordination chemistry and in the study of metal ion interactions.
Uniqueness: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is unique due to its four carboxylic acid groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
Eigenschaften
Molekularformel |
C14H8N2O8 |
|---|---|
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
6-(3,6-dicarboxypyridin-2-yl)pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)5-1-3-7(13(21)22)15-9(5)10-6(12(19)20)2-4-8(16-10)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
LFPOFEDTXXYYBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)O)C2=C(C=CC(=N2)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
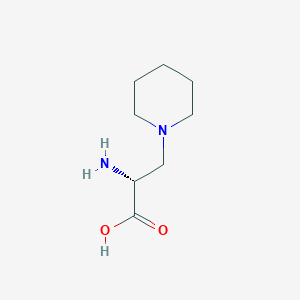
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
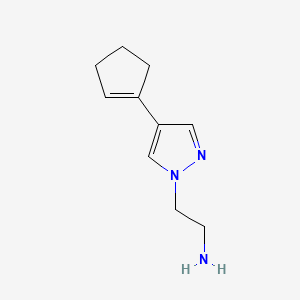
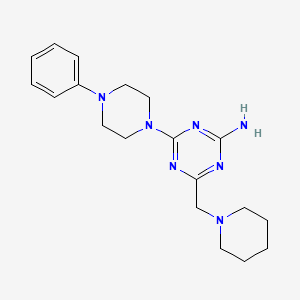
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
